molecular formula C15H10F4O2 B7963918 2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

Cat. No.: B7963918
M. Wt: 298.23 g/mol
InChI Key: IESCIELFZYILMR-UHFFFAOYSA-N
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Description

2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the biphenyl structure, along with a carboxylic acid methyl ester functional group. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2-fluorobiphenyl-4-boronic acid with 3-(trifluoromethyl)phenyl bromide in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents can be employed to enhance the sustainability of the process .

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is unique due to the combination of its functional groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Properties

IUPAC Name

methyl 3-fluoro-4-[3-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-21-14(20)10-5-6-12(13(16)8-10)9-3-2-4-11(7-9)15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESCIELFZYILMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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